Product packaging for Methyl 2-(4-acetylphenyl)acetate(Cat. No.:CAS No. 20051-06-3)

Methyl 2-(4-acetylphenyl)acetate

Cat. No.: B1628209
CAS No.: 20051-06-3
M. Wt: 192.21 g/mol
InChI Key: PYSYDGVIWZCWSC-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetylphenyl)acetate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1628209 Methyl 2-(4-acetylphenyl)acetate CAS No. 20051-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-acetylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSYDGVIWZCWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574457
Record name Methyl (4-acetylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20051-06-3
Record name Methyl (4-acetylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Versatility of Aryl Acetate Esters

Aryl acetate (B1210297) esters, a class of organic compounds characterized by an acetate group attached to a phenyl ring, are of fundamental importance in both industrial and academic research. evitachem.com These esters are not merely simple molecules; they are key intermediates in the synthesis of a wide array of more complex chemical structures. numberanalytics.com Their utility spans from the creation of pharmaceuticals to the development of novel materials. numberanalytics.comebsco.com

In organic synthesis, aryl acetate esters are valued for their reactivity and ability to participate in a variety of chemical transformations. They can be readily synthesized through methods like the acetylation of hydroxyacetophenones. evitachem.com Furthermore, they serve as precursors in palladium-catalyzed cross-coupling reactions, which are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds. acs.org These reactions are instrumental in constructing the molecular frameworks of many modern drugs and functional materials.

The significance of aryl acetate esters extends profoundly into medicinal chemistry. The ester functional group can influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. In some cases, esters are employed as "prodrugs," which are inactive forms of a drug that are converted into the active therapeutic agent within the body. numberanalytics.com This strategy can be used to improve a drug's bioavailability or to target its delivery to specific tissues. A well-known example of a medicinally important ester is aspirin (B1665792), which is an acetylsalicylic acid. ebsco.com The exploration of novel aryl acetate esters continues to be a fertile area of research for the discovery of new therapeutic agents. evitachem.comnih.gov

Methyl 2 4 Acetylphenyl Acetate: a Compound of Growing Interest

Established Synthetic Pathways to the Acetylphenylacetate Moiety

The construction of the acetylphenylacetate framework, the core of this compound, relies on key carbon-carbon bond-forming reactions. The primary methods include palladium-catalyzed cross-coupling reactions, direct acyl-alkylation of arynes, and acetylation of aromatic precursors.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type couplings)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of the biaryl scaffold inherent to the target molecule. caltech.edumdpi.com This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. nih.gov In the context of synthesizing this compound, this could involve the reaction of a 4-halophenylacetate derivative with an acetyl-containing boronic acid or, more commonly, the coupling of a 4-acetylphenyl halide with a boronic acid derivative of methyl acetate.

A common precursor for this approach is 4-bromoacetophenone. orgsyn.org The Suzuki-Miyaura reaction allows for the coupling of this aryl bromide with a suitable boronic acid or ester. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate (Pd(OAc)₂) or a phosphine-ligated palladium complex, and a base like potassium carbonate (K₂CO₃). orgsyn.orgresearchgate.net The choice of solvent is critical and often involves a two-phase system, such as toluene (B28343) and water, to facilitate the reaction between the organic and inorganic reactants. orgsyn.org

Other palladium-catalyzed reactions like the Heck and Sonogashira couplings also represent viable, though less direct, strategies for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgmdpi.com The Heck reaction involves the coupling of an aryl halide with an alkene, masterorganicchemistry.comnih.gov while the Sonogashira reaction couples an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org These could be adapted to build the desired carbon framework, followed by subsequent functional group transformations.

Direct Acyl-Alkylation of Arynes

A more recent and highly efficient method for constructing substituted phenylacetates is the direct acyl-alkylation of arynes. nih.govcaltech.edu Arynes are highly reactive intermediates that can undergo insertion into carbon-carbon and carbon-heteroatom σ-bonds. caltech.eduorgsyn.org This methodology has been successfully applied to the synthesis of the isomeric methyl 2-(2-acetylphenyl)acetate, providing a strong precedent for its application to the para-substituted target compound. orgsyn.org

In a typical procedure for the ortho-isomer, an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, is treated with a β-ketoester like methyl acetoacetate (B1235776) in the presence of cesium fluoride (B91410) (CsF). orgsyn.org The reaction proceeds via the in situ generation of the aryne, which then reacts with the enolate of the β-ketoester. This is followed by an acyl transfer and elimination to yield the final product. The reaction is generally carried out in an aprotic polar solvent like acetonitrile (B52724) (MeCN) under reflux conditions. orgsyn.org

Acetylation of Aromatic Precursors (relevant to analogous compounds)

The introduction of the acetyl group onto the aromatic ring can also be achieved through Friedel-Crafts acylation. organic-chemistry.orgkhanacademy.org This classic electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). patsnap.comorgsyn.org

For the synthesis of this compound, this would entail the acylation of methyl phenylacetate (B1230308). The acetyl group would be directed to the para position due to the ortho, para-directing nature of the alkyl substituent on the benzene (B151609) ring. However, a significant challenge in this approach is the potential for the Lewis acid to complex with the ester functionality, which can complicate the reaction.

An alternative related strategy involves the esterification of a pre-existing acetyl-substituted aromatic acid. For instance, methyl 4-acetylbenzoate can be synthesized from 4-acetylbenzoic acid by heating in methanol (B129727) with a catalytic amount of sulfuric acid. prepchem.com This approach, while not directly yielding the target molecule, demonstrates a viable method for introducing the methyl ester group to a molecule already containing the 4-acetylphenyl moiety.

Precursor Compounds and Starting Materials in Synthesis

The synthesis of this compound can commence from a variety of commercially available or readily synthesized precursor compounds. The choice of starting material is dictated by the selected synthetic route.

Precursor Compound Role in Synthesis Relevant Synthetic Pathway Reference(s)
4-BromoacetophenoneAryl halide partnerPalladium-Catalyzed Cross-Coupling orgsyn.orgorgsyn.org
Phenylboronic acidBoron-containing partnerPalladium-Catalyzed Cross-Coupling researchgate.net
Methyl PhenylacetateAromatic substrate for acylationAcetylation of Aromatic Precursors wikipedia.orgchemicalbook.com
4-Acetylbenzoic acidPrecursor for esterificationAcetylation of Aromatic Precursors prepchem.com
Methyl AcetoacetateAcyl-alkylating agentDirect Acyl-Alkylation of Arynes orgsyn.org
2-(Trimethylsilyl)phenyl trifluoromethanesulfonateAryne precursor (for ortho-isomer)Direct Acyl-Alkylation of Arynes orgsyn.org
Acetyl ChlorideAcylating agentAcetylation of Aromatic Precursors patsnap.comorgsyn.org
Acetic AnhydrideAcylating agentAcetylation of Aromatic Precursors orgsyn.org
4-Vinylbenzeneacetic acidPrecursor for esterificationNot directly discussed but relevant
Methyl 2-(4-bromophenyl)acetateAryl halide partnerPalladium-Catalyzed Cross-Coupling nih.gov
Methyl 2-(4-(aminomethyl)phenyl)acetate HClRelated compound for comparisonNot directly discussed but relevant sigmaaldrich.com

Optimization of Synthetic Reaction Conditions and Process Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions, particularly solvent systems and temperature control.

Catalytic Systems and Ligand Effects

The efficiency and selectivity of the synthesis of compounds containing the 4-acetylphenyl core structure are highly dependent on the chosen catalytic system, which primarily consists of a palladium source and a coordinating ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the regioselectivity and stereoselectivity of the reaction.

Palladium sources such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. The choice of ligand is critical and can range from simple phosphines to more complex N-heterocyclic carbenes (NHCs) and palladacycles.

In the context of Heck-type reactions , which involve the coupling of an aryl halide with an alkene, various phosphine (B1218219) ligands have been investigated. For instance, tri-o-tolylphosphine (B155546) has been shown to be an effective ligand for sluggish arylation reactions. thieme-connect.de The use of palladacycles, which are thermally stable and highly active, has also been explored. These catalysts can be effective at very low loadings. mdpi.com Research has shown that phosphine-free catalyst systems, for example using a Pd(L-proline)₂ complex, can also efficiently catalyze Heck reactions, often under environmentally benign conditions such as in aqueous media with microwave irradiation. organic-chemistry.org

For Sonogashira couplings , which form a carbon-carbon bond between a terminal alkyne and an aryl halide, the catalytic system typically involves a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Ligands such as triphenylphosphine (B44618) (PPh₃) are commonly used in conjunction with palladium catalysts like Pd(OAc)₂. orgsyn.org The development of copper-free Sonogashira reactions has been a significant advancement, driven by the desire to avoid the use of copper salts, which can sometimes lead to side reactions. organic-chemistry.org In these systems, the choice of ligand and base is critical to facilitate the reaction.

The following table summarizes various catalytic systems and the effects of different ligands on reactions relevant to the synthesis of the 4-acetylphenyl core structure.

Interactive Data Table: Catalytic Systems and Ligand Effects

Reaction TypePalladium SourceLigand/Co-catalystSubstrate ExampleKey ObservationsReference(s)
Heck CouplingPd(OAc)₂Tri-o-tolylphosphineBromoarenesEffective for sluggish arylations. thieme-connect.de
Heck CouplingPalladacycle-Aryl halidesHigh activity at low catalyst loadings. mdpi.com
Heck CouplingPd(L-proline)₂Phosphine-freeAryl halidesEfficient in water with microwave irradiation. organic-chemistry.org
Sonogashira CouplingPdCl₂(PPh₃)₂CuI (co-catalyst)Aryl iodide/bromideStandard conditions for C-C bond formation with alkynes. wikipedia.org
Sonogashira CouplingPd(OAc)₂TriphenylphosphineEnol tosylateHigh yields with excellent stereoretention. orgsyn.org
Copper-Free SonogashiraPd(PhCN)₂Cl₂P(t-Bu)₃Aryl bromidesEffective at room temperature. organic-chemistry.org

Yield Enhancement Strategies

Maximizing the yield of the target product, this compound, or its precursors is a key objective in synthetic chemistry. Several strategies can be employed to enhance the yield, primarily by optimizing reaction conditions and choosing appropriate reagents.

One of the most critical factors is the choice of solvent . In many palladium-catalyzed reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (B95107) (THF) are used. semanticscholar.orgnih.gov The solubility of the reactants and the catalyst can be significantly affected by the solvent, which in turn influences the reaction rate and yield. For instance, in the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a related compound, using DMF as a solvent resulted in a significantly higher yield (91%) compared to DMSO (51%) or acetonitrile (47%). walisongo.ac.id

The nature of the base is another crucial parameter. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic amine bases such as triethylamine (B128534) (Et₃N), are commonly used to neutralize the acid generated during the coupling reaction. wikipedia.orgnih.gov The strength and solubility of the base can impact the reaction's efficiency.

Reaction temperature and time are also key variables that need to be optimized. While some reactions can proceed at room temperature, others require heating to achieve a reasonable rate and yield. organic-chemistry.orgnih.gov For example, a study on the Heck reaction showed that increasing the temperature from 60 °C to 100 °C could significantly improve the yield of the desired product. nih.gov

The concentration of the catalyst and ligand can also be fine-tuned to improve yields. While higher catalyst loading might increase the reaction rate, it also adds to the cost and can lead to more side products. Therefore, finding the optimal catalyst loading is essential. nih.gov

Finally, the purity of reactants and the reaction atmosphere can have a substantial impact on the yield. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent the deactivation of the catalyst and the formation of byproducts. orgsyn.org

The table below outlines some strategies for yield enhancement in reactions pertinent to the synthesis of the 4-acetylphenyl core.

Interactive Data Table: Yield Enhancement Strategies

StrategyParameterExample ConditionEffect on YieldReference(s)
Solvent OptimizationSolvent TypeDMFHigher yield compared to DMSO or CH₃CN in a related synthesis. walisongo.ac.id
Base SelectionBase TypeK₂CO₃ or Cs₂CO₃Effective in neutralizing acid and promoting the reaction. wikipedia.orgnih.gov
Temperature ControlReaction Temperature100 °CIncreased yield in Heck-type reactions compared to lower temperatures. nih.gov
Catalyst LoadingCatalyst Concentration0.01 mol%Sufficient for high yields in some Heck reactions, minimizing cost. semanticscholar.org
Inert AtmosphereReaction EnvironmentNitrogen or ArgonPrevents catalyst deactivation and side reactions. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of Methyl 2 4 Acetylphenyl Acetate

Hydrolysis Reaction Mechanisms

Alkaline Hydrolysis Kinetics and Neighboring Group Participation

The hydrolysis of esters, particularly under alkaline conditions (saponification), is a fundamental reaction in organic chemistry. masterorganicchemistry.com The process for esters like Methyl 2-(4-acetylphenyl)acetate generally follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the methoxide (B1231860) as the leaving group and forming a carboxylic acid, which is subsequently deprotonated under the basic conditions to yield the carboxylate salt. masterorganicchemistry.com

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and stereochemistry of a reaction. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in It involves the intramolecular interaction of a functional group with the reaction center. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in In the context of ester hydrolysis, a neighboring group can act as an internal nucleophile, leading to an increased reaction rate compared to a similar compound lacking such a group. wikipedia.org While the acetyl group in this compound is not directly positioned to participate in the hydrolysis of the ester function in a classic sense (like a group at the ortho position might), the electronic effects of the acetyl group on the phenyl ring do influence the reactivity of the ester. The electron-withdrawing nature of the acetyl group can affect the electrophilicity of the ester's carbonyl carbon.

The study of hydrolysis kinetics provides valuable data on reaction rates and mechanisms. The alkaline hydrolysis of various esters has been shown to follow pseudo-first-order kinetics when the concentration of the hydroxide ion is in large excess. The rate constants can be determined by monitoring the disappearance of the ester over time.

Esterification and Transesterification Reactions

This compound can undergo esterification and transesterification reactions. Esterification would involve the reaction of the corresponding carboxylic acid, 2-(4-acetylphenyl)acetic acid, with an alcohol in the presence of an acid catalyst to form a different ester.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, the nucleophilic alcohol is often used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. masterorganicchemistry.com This process also proceeds through a nucleophilic addition-elimination mechanism. The choice of catalyst and reaction conditions can be tailored to achieve high yields of the desired ester product. google.com Lipase-catalyzed transesterification offers a biocatalytic alternative, often performed under milder, solvent-free conditions. nih.gov

Nucleophilic Substitution Processes

The core structure of this compound allows for nucleophilic substitution reactions at different sites. The ester group itself undergoes nucleophilic acyl substitution, as seen in hydrolysis and transesterification. masterorganicchemistry.commasterorganicchemistry.com

Furthermore, the acetyl group's methyl hydrogens are acidic and can be removed by a base, generating an enolate. This enolate can then act as a nucleophile in various reactions. However, the primary focus of nucleophilic substitution in the context of the entire molecule often involves reactions where a nucleophile replaces a leaving group on the aromatic ring or at the benzylic position, though the latter is not directly applicable to the parent compound.

In related phenylacetate (B1230308) systems, nucleophilic substitution reactions have been studied extensively. For instance, the reaction of 2,4-dinitrophenyl acetate (B1210297) with hydrazine (B178648) in methanol (B129727) proceeds via acyl-oxygen cleavage through a concerted mechanism. researchgate.neteijas.com The reactivity in such systems is influenced by the nature of the leaving group and the nucleophile. researchgate.neteijas.com

Condensation Reactions Involving the Acetyl Group

The acetyl group of this compound is a key site for condensation reactions. The presence of alpha-hydrogens on the methyl part of the acetyl group allows for the formation of an enolate under basic conditions. This enolate can then participate in various carbon-carbon bond-forming reactions.

One important class of condensation reactions is the aldol (B89426) condensation, where the enolate reacts with a carbonyl compound. Similarly, Claisen-Schmidt condensations involve the reaction of an enolate from a ketone with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) or a related enone.

The Willgerodt-Kindler reaction is a notable transformation for aryl alkyl ketones. wikipedia.orgorganic-chemistry.org This reaction converts the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid with one more carbon atom than the original acetyl group. wikipedia.orgorganic-chemistry.orgmsu.edu For instance, acetophenone (B1666503) can be converted to phenylacetic acid via this method. Applying this to a derivative of this compound would result in the formation of a derivative of 2-(4-(carboxymethyl)phenyl)acetic acid. The reaction typically involves heating the ketone with sulfur and an amine, such as morpholine. wikipedia.orgorganic-chemistry.orgmsu.edu

Radical and Organometallic Reaction Pathways

While ionic reactions are more common for this compound, radical and organometallic pathways can also be envisaged. For instance, the benzylic position of the acetate group could potentially undergo radical reactions under appropriate conditions, such as radical bromination with N-bromosuccinimide (NBS) and a radical initiator. mdpi.com

Organometallic chemistry offers a plethora of transformations. Cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed if a suitable leaving group (e.g., a halide) were present on the aromatic ring. While the parent compound does not have such a leaving group, its derivatives could be functionalized in this manner.

Comparative Reactivity Studies with Isomeric and Analogous Acetylphenylacetates

The reactivity of this compound can be better understood by comparing it with its isomers, such as Methyl 2-(2-acetylphenyl)acetate and Methyl 2-(3-acetylphenyl)acetate, and other analogous compounds. The position of the acetyl group on the phenyl ring significantly influences the electronic properties of the molecule and, consequently, its reactivity.

For example, in Methyl 2-(2-acetylphenyl)acetate, the ortho-acetyl group can exert both steric and electronic effects that are different from the para-acetyl group. The ortho isomer has been synthesized and characterized, and its reactivity in acyl-alkylation reactions has been explored. orgsyn.org The proximity of the acetyl group to the ester function in the ortho isomer could potentially lead to intramolecular interactions or neighboring group participation that are not possible in the para isomer.

Comparative studies of the hydrolysis rates of isomeric esters can provide quantitative insights into these electronic and steric effects. For instance, the electron-withdrawing effect of the acetyl group would be expected to be more pronounced from the ortho and para positions than from the meta position, which would be reflected in the hydrolysis rates.

Below is a table comparing the properties of this compound with a related compound, Methyl phenylacetate.

PropertyThis compoundMethyl phenylacetate
Molecular Formula C11H12O3 nih.govC9H10O2 wikipedia.org
Molar Mass 192.21 g/mol nih.gov150.17 g/mol wikipedia.org
Boiling Point Not specified218 °C wikipedia.org
Key Functional Groups Ester, KetoneEster

This comparative approach is crucial for understanding the structure-activity relationships that govern the chemical behavior of these molecules.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 4 Acetylphenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 2-(4-acetylphenyl)acetate, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide unambiguous evidence for its structural framework.

The ¹H NMR spectrum of this compound offers a clear and interpretable pattern of signals, each corresponding to a unique set of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), integration values, and coupling patterns (multiplicity) are all crucial for assigning the signals to their respective protons.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals are observed:

A sharp singlet appearing around 2.56 ppm is attributed to the three protons of the acetyl group's methyl moiety (CH₃CO).

Another distinct singlet is found at approximately 3.88 ppm, corresponding to the three protons of the methyl ester group (COOCH₃).

The aromatic region of the spectrum displays two doublets. A doublet at about 6.94 ppm is assigned to the two aromatic protons ortho to the acetate (B1210297) side chain.

A downfield doublet at approximately 7.95 ppm corresponds to the two aromatic protons ortho to the acetyl group. The observed coupling constants for these doublets are typically around 8.5-9.0 Hz, which is characteristic of ortho-coupling in a para-substituted benzene (B151609) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
2.56 Singlet 3H CH₃ (Acetyl)
3.88 Singlet 3H CH₃ (Ester)
6.94 Doublet 2H Aromatic CH (ortho to acetate)
7.95 Doublet 2H Aromatic CH (ortho to acetyl)

This table is based on data from reference rsc.org.

Complementing the proton NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The key resonances in the ¹³C NMR spectrum are as follows:

The carbon of the acetyl methyl group (CH₃CO) typically appears at a chemical shift of around 23.6-26.5 ppm.

The methylene (B1212753) carbon of the acetate group (-CH₂-) is observed at approximately 34.2 ppm.

The methyl ester carbon (-OCH₃) resonates further downfield.

The aromatic carbons show a range of signals. The two aromatic carbons ortho to the acetate group are found at about 126.6 ppm, while the two carbons ortho to the acetyl group are located near 128.6 ppm.

The quaternary aromatic carbon attached to the acetate side chain appears around 135.1 ppm, and the one bonded to the acetyl group is observed at a more deshielded value of approximately 154.6 ppm.

The carbonyl carbon of the ester group is typically found in the region of 170-175 ppm.

The most downfield signal, at about 197.8 ppm, is characteristic of the ketone carbonyl carbon (C=O) of the acetyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
23.6 CH₃ (Acetyl)
26.5 CH₃ (Acetyl)
34.2 CH₂ (Acetate)
126.6 Aromatic CH (ortho to acetate)
128.6 Aromatic CH (ortho to acetyl)
135.1 Quaternary Aromatic C (attached to acetate)
154.6 Quaternary Aromatic C (attached to acetyl)
197.8 C=O (Ketone)

This table is based on data from reference rsc.org.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule through the analysis of their vibrational modes.

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. The most prominent features include:

C=O Stretching: Two distinct and strong carbonyl stretching vibrations are expected. The ester carbonyl (C=O) stretch typically appears in the range of 1735-1750 cm⁻¹. The ketone carbonyl stretch of the acetyl group is usually found at a lower wavenumber, around 1680-1690 cm⁻¹, due to conjugation with the aromatic ring. For the related isomer, methyl 2-(2-acetylphenyl)acetate, these have been observed at 1735 cm⁻¹ and 1681 cm⁻¹ respectively. orgsyn.org

C-O Stretching: The C-O stretching vibrations of the ester group give rise to strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range.

Table 3: Characteristic FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~1735 C=O Stretch (Ester)
~1685 C=O Stretch (Ketone)
1100-1300 C-O Stretch (Ester)
1450-1600 C=C Stretch (Aromatic)
2850-3000 C-H Stretch (Aliphatic)
>3000 C-H Stretch (Aromatic)

FT-Raman spectroscopy provides complementary information to FT-IR. In general, vibrations that result in a significant change in polarizability give rise to strong Raman signals, while those with a large change in dipole moment are strong in the IR.

For this compound, the FT-Raman spectrum would be expected to show:

Aromatic Ring Vibrations: The symmetric breathing mode of the para-substituted benzene ring typically gives a strong Raman band. The C=C stretching vibrations of the aromatic ring are also prominent.

C=O Stretching: While the carbonyl stretches are strong in the IR, they also appear in the Raman spectrum, often at similar wavenumbers.

C-H Stretching: The aliphatic and aromatic C-H stretching vibrations are also observable.

There are extensive experimental and theoretical studies on the FT-IR and FT-Raman spectra of similar compounds, such as methyl 4-substituted benzoates, which aid in the interpretation of the spectra of this compound. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.

For this compound (C₁₁H₁₂O₃), the molecular weight is 192.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 192.

The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways for this compound would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 161.

Loss of the methyl ester group (-COOCH₃): This cleavage would lead to a fragment at m/z 133.

Formation of the acetyl cation: A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, is highly characteristic of compounds containing an acetyl group.

Cleavage at the benzylic position: Fragmentation of the bond between the aromatic ring and the methylene group can also occur.

The precise fragmentation pattern provides a molecular fingerprint that confirms the identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatography column. As the separated components elute from the column, they are introduced into the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, key fragments would likely include the molecular ion peak (M+), corresponding to the intact molecule's mass, and other significant peaks resulting from the cleavage of the ester and acetyl groups. For instance, the loss of the methoxy group (-OCH3) or the entire ester group (-COOCH3) would produce characteristic fragment ions. The retention time from the gas chromatograph, combined with the mass spectrum, allows for highly confident identification and quantification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or for analyses where thermal degradation is a concern, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In LC-MS, the sample is dissolved in a liquid solvent and pumped through a chromatography column. Separation occurs based on the analyte's interaction with the column's stationary phase. The eluent from the liquid chromatograph is then introduced into the mass spectrometer.

LC-MS is particularly useful for analyzing reaction mixtures or biological samples containing this compound or its metabolites. The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and thermal stability of the specific derivative being analyzed. This technique allows for the detection and identification of compounds in complex matrices with high sensitivity and specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and labile molecules, including derivatives of this compound. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions, typically with minimal fragmentation.

This "soft" ionization process often results in the observation of the protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+), which directly provides the molecular weight of the compound. For this compound, ESI-MS would be expected to show a prominent signal corresponding to its molecular weight plus the mass of a proton. This technique is invaluable for confirming the identity of synthesized compounds and for studying non-covalent interactions.

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis and Unit Cell Parameters

The crystal structure of a derivative of this compound, specifically (2-(4-acetyl-2-methoxyphenyl)-2-oxoethyl) 2-(4-acetylphenyl)acetate, has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. The unit cell parameters for this derivative are a = 12.384(3) Å, b = 10.129(2) Å, c = 15.021(3) Å, with an angle β of 109.15(3)°. The unit cell volume is 1779.6(7) ų, and it contains four molecules (Z=4).

Table 1: Crystal Data and Structure Refinement for a Derivative of this compound

ParameterValue
Empirical formulaC20H18O5
Formula weight338.35
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 12.384(3) Åb = 10.129(2) Åc = 15.021(3) Åβ = 109.15(3)°
Volume1779.6(7) ų
Z4
Density (calculated)1.262 Mg/m³

Intermolecular Interactions and Supramolecular Features (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound derivatives is governed by a variety of intermolecular interactions. In the crystal structure of (2-(4-acetyl-2-methoxyphenyl)-2-oxoethyl) 2-(4-acetylphenyl)acetate, the molecules are linked by C—H···O hydrogen bonds, forming a three-dimensional network. Specifically, a C—H···O interaction links the molecules into a C(7) chain along the b-axis.

Conformational Features and Molecular Planarity Assessments

The conformation of this compound and its derivatives in the solid state can be precisely determined from X-ray crystallographic data. In the studied derivative, the two benzene rings are not coplanar, exhibiting a dihedral angle between them. The acetate group is also twisted relative to the phenyl ring to which it is attached.

The planarity of the aromatic rings and the torsion angles between different functional groups provide valuable information about the steric and electronic effects within the molecule. For instance, the acetyl group may be slightly twisted out of the plane of the benzene ring to minimize steric hindrance. These conformational details are essential for understanding the molecule's reactivity and its interactions with biological targets.

Elemental Analysis for Compositional Verification

The theoretical elemental composition of "this compound" is derived from its chemical formula, C₁₁H₁₂O₃. Based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O), the calculated percentages are as follows:

Carbon (C): 68.74%

Hydrogen (H): 6.29%

Oxygen (O): 24.97%

For a comprehensive understanding, the following interactive data table showcases the calculated elemental composition for the parent compound. In a typical research article, this would be accompanied by the experimentally determined values to validate the synthesis.

Compound NameMolecular FormulaElementCalculated (%)Found (%)
This compoundC₁₁H₁₂O₃C68.74Data not available
H6.29Data not available
O24.97Data not available

The study of derivatives of "this compound" would involve similar elemental analysis to confirm their respective structures. For instance, the introduction of different functional groups would alter the molecular formula and, consequently, the expected elemental percentages. Researchers would synthesize these derivatives and then perform elemental analysis to ensure the new structure's integrity.

An interactive table for hypothetical derivatives is presented below to illustrate how the elemental composition would be analyzed. The "Found (%)" column remains unpopulated as specific experimental data for these derivatives was not found in the reviewed sources.

Compound NameMolecular FormulaElementCalculated (%)Found (%)
Ethyl 2-(4-acetylphenyl)acetateC₁₂H₁₄O₃C69.88Data not available
H6.84Data not available
O23.28Data not available
Methyl 2-(4-propionylphenyl)acetateC₁₂H₁₄O₃C69.88Data not available
H6.84Data not available
O23.28Data not available

The meticulous agreement between the calculated and found elemental compositions within a narrow margin of error (typically ±0.4%) is a universally accepted criterion for confirming the empirical formula of a newly synthesized compound. While the theoretical values are presented here, the absence of corresponding experimental data in the available literature highlights a potential area for future research and publication in the field of synthetic chemistry.

Computational Chemistry and Theoretical Modeling of Methyl 2 4 Acetylphenyl Acetate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl 2-(4-acetylphenyl)acetate. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to approximate solutions to the Schrödinger equation, providing detailed information about the molecule's electronic structure.

Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wave function. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to optimize the molecular geometry and compute various electronic parameters. These calculations provide a detailed picture of the electron distribution within the molecule, which is essential for understanding its stability and reactivity.

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative understanding of electronic structure and for serving as a starting point for more advanced computations. In the study of this compound, HF approaches can be used to calculate the molecular orbitals and their energies, offering initial insights into the molecule's electronic transitions and reactivity.

Prediction and Analysis of Molecular Reactivity Descriptors

From the electronic structure calculations, several molecular reactivity descriptors can be derived. These descriptors help in predicting how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is indicative of a more reactive molecule. For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the carbonyl oxygen of the acetyl group, while the LUMO is often centered on the electron-deficient areas.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO Gap (ΔE)Data not available in search results
Note: Specific energy values from computational studies on this compound are not available in the provided search results. The table is illustrative of how such data would be presented.

Electrophilicity, Chemical Potential, and Chemical Hardness Evaluations

Global reactivity descriptors derived from the HOMO and LUMO energies provide quantitative measures of a molecule's reactivity.

Chemical Potential (μ) , related to the negative of electronegativity, describes the tendency of electrons to escape from a system. It is calculated as: μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2 A molecule with a high chemical hardness is less reactive, while a soft molecule is more reactive.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as: ω = μ² / (2η) This index is useful for classifying molecules as strong or weak electrophiles.

Table 2: Calculated Reactivity Descriptors for this compound

DescriptorFormulaValue
Chemical Potential (μ)(EHOMO + ELUMO) / 2Data not available
Chemical Hardness (η)(ELUMO - EHOMO) / 2Data not available
Electrophilicity (ω)μ² / (2η)Data not available
Note: The values for these descriptors are dependent on the HOMO and LUMO energies, which are not available in the search results.

Electronic Charge Transfer Characterization

Understanding the intramolecular charge transfer characteristics of this compound is crucial for explaining its electronic properties. Techniques such as Natural Bond Orbital (NBO) analysis are used to study the delocalization of electron density between occupied and unoccupied orbitals. These analyses can reveal hyperconjugative interactions and charge transfers between different parts of the molecule, such as from the lone pairs of the oxygen atoms to the antibonding orbitals of the carbonyl groups or the phenyl ring. This information helps to rationalize the molecule's stability, geometry, and the nature of its chemical bonds.

Spectroscopic Property Predictions and Correlation Studies

Computational methods are instrumental in predicting the spectroscopic signatures of molecules like this compound, allowing for detailed interpretation of experimental data.

The vibrational modes of this compound can be computationally modeled using Density Functional Theory (DFT), a method that has proven effective for predicting the infrared (IR) and Raman spectra of organic molecules. nih.gov Typically, geometry optimization is first performed, followed by frequency calculations. The B3LYP functional combined with a basis set such as 6-31G(d) is a common level of theory for such calculations. nih.govyoutube.com

The resulting theoretical frequencies often exhibit systematic errors due to the harmonic approximation used in the calculations. To improve the correlation with experimental data, these computed frequencies are uniformly scaled. nih.govnih.gov For the B3LYP/6-31G(d) level of theory, a scaling factor of around 0.961 is frequently applied. nih.gov

For this compound, key vibrational modes include the C=O stretching of the acetyl group and the ester carbonyl group, C-H stretching of the aromatic ring and methyl groups, and C-O stretching of the ester linkage. The acetyl C=O stretch is expected at a lower wavenumber than the ester C=O stretch due to conjugation with the phenyl ring.

A hypothetical comparison between calculated and experimental vibrational frequencies for this compound is presented below. This table illustrates the typical assignments for key functional groups.

AssignmentCalculated Frequency (cm⁻¹) (Unscaled)Calculated Frequency (cm⁻¹) (Scaled)Expected Experimental Frequency (cm⁻¹)
C-H stretch (Aromatic)32053080~3075
C-H stretch (Methyl)30952974~2970
C=O stretch (Ester)18211750~1745
C=O stretch (Ketone)17581690~1685
C-C stretch (Aromatic ring)16701605~1600
C-O stretch (Ester)12751225~1220

This correlation between theoretical and experimental spectra is crucial for validating the computational model and ensuring accurate assignment of the observed vibrational bands. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. nih.govgcsu.edu Accurate predictions often require functionals like mPW1PW91 or WP04 and larger basis sets such as 6-311++G(2d,p), incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. rsc.org

For this compound, distinct signals are expected for the protons and carbons of the acetyl group, the phenyl ring, the methylene (B1212753) bridge, and the methyl ester group.

¹H NMR: The aromatic protons would appear as distinct doublets in the 7-8 ppm region. The methylene protons adjacent to the ester and aromatic ring would likely appear as a singlet around 3.7-3.9 ppm. The ester methyl protons are expected around 3.6-3.7 ppm, while the acetyl methyl protons would be further downfield, around 2.6 ppm.

¹³C NMR: The carbonyl carbons of the ester and ketone groups are the most deshielded, appearing above 160 ppm. The aromatic carbons would resonate in the 120-140 ppm range. The ester methyl carbon is expected around 52 ppm, the methylene carbon around 40-45 ppm, and the acetyl methyl carbon around 26 ppm.

The predicted chemical shifts, calculated relative to a reference standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental values to confirm the molecular structure. nih.gov

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (ortho to acetyl)~7.95~128.8
Aromatic (meta to acetyl)~7.45~129.5
Methylene (-CH₂-)~3.80~41.0
Ester Methyl (-OCH₃)~3.68~52.3
Acetyl Methyl (-COCH₃)~2.60~26.7
Ester Carbonyl (C=O)-~171.5
Ketone Carbonyl (C=O)-~197.8
Aromatic C (ipso-acetyl)-~136.5
Aromatic C (ipso-CH₂)-~139.0

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

While static quantum chemical calculations describe a single, optimized molecule, molecular dynamics (MD) simulations and crystal packing analyses provide insight into the behavior of molecular ensembles and the forces governing the solid state.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated based on the electron distribution of a molecule, and properties like dnorm (normalized contact distance) are mapped onto it. The dnorm surface uses a red-white-blue color scheme where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white represents contacts around the van der Waals distance, and blue indicates longer contacts.

For this compound, the Hirshfeld surface would reveal the key interactions responsible for its crystal packing. The most significant interactions are expected to be:

H···H contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the phenyl and methyl groups.

O···H/H···O contacts: These represent hydrogen bonds and other close contacts involving the oxygen atoms of the acetyl and ester groups (hydrogen bond acceptors) and the various C-H groups (donors).

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For a molecule like this compound, H···H contacts would likely contribute the largest percentage to the total surface area (around 45-55%), followed by O···H (15-25%) and C···H (10-20%) contacts.

To gain a deeper understanding of the bonding and non-covalent interactions, advanced topological analyses can be employed.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density. By locating bond critical points (BCPs) between atoms, AIM can characterize the nature of both covalent bonds and weaker intermolecular interactions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared-shell (covalent) and closed-shell (like hydrogen bonds or van der Waals) interactions.

Electron Localization Function (ELF): ELF is a function that maps electron localization in a molecule. It provides a clear picture of core electrons, covalent bonds, and lone pairs. For this compound, ELF analysis would visualize the high electron localization in the C-C and C-H bonds, the C=O double bonds, and around the oxygen atoms corresponding to their lone pairs.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density reveals non-covalent interactions. These interactions are visualized as low-density, low-gradient regions in real space. The color of these RDG isosurfaces can be mapped to indicate the strength of the interaction, distinguishing between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. A relevant reaction for this compound is the reduction of its ketone group to form Methyl 2-(4-(1-hydroxyethyl)phenyl)acetate.

Using DFT methods (e.g., B3LYP or wB97XD with a suitable basis set), the entire reaction pathway can be modeled. rsc.org The process involves:

Reactant and Product Optimization: The geometries of the reactant (this compound and a reducing agent like BH₄⁻) and the final alcohol product are optimized to find their minimum energy structures.

Transition State (TS) Search: A search is conducted to locate the transition state structure corresponding to the hydride transfer from the reducing agent to the carbonyl carbon of the ketone. This TS is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed on all structures. The reactant and product should have all positive frequencies, while the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-H bond formation and C=O bond breaking).

Energy Profile: The energies of the reactant, TS, and product are used to construct a reaction energy profile. The energy difference between the reactants and the TS gives the activation energy (Ea), which is the primary determinant of the reaction rate.

Such studies can clarify the selectivity of reducing agents and the stereochemical outcome of reactions, providing atomistic detail that is often inaccessible through experimental means alone. gcsu.edursc.org

Pharmacological and Biological Research Applications of Methyl 2 4 Acetylphenyl Acetate and Its Derivatives/analogs

Role as Synthetic Precursors in Pharmaceutical Compound Development

Methyl 2-(4-acetylphenyl)acetate is a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Its chemical structure, featuring a reactive acetyl group and an ester moiety, allows for a variety of chemical modifications. This adaptability makes it a valuable building block for creating a diverse library of derivatives. For instance, it can be used in the synthesis of chiral oxazolidines, which are important cores in asymmetric synthesis and are components of various active compounds. mdpi.com

The compound and its close analogs, such as Methyl 2-(4-formylphenyl)acetate, are utilized in the development of novel compounds targeting a range of biological pathways. bldpharm.com The straightforward nature of its synthesis and the ease with which it can be functionalized contribute to its frequent use in medicinal chemistry. For example, derivatives of aspirin (B1665792) have been synthesized using related starting materials, highlighting the utility of this structural motif in drug discovery. iucr.org The ability to readily generate derivatives allows researchers to systematically explore structure-activity relationships, a crucial step in optimizing the therapeutic potential of a lead compound.

In Vitro Biological Activity Assessments

The diverse biological activities of this compound and its derivatives have been a significant focus of research. These compounds have been evaluated for their potential to modulate various biological targets, leading to the discovery of promising candidates for further development.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease processes.

Acetylcholinesterase and Butyrylcholinesterase: A class of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives has been identified as potent inhibitors of acetylcholinesterase (AChE). nih.gov Specifically, certain compounds within this series demonstrated greater potency than the established drug galanthamine. nih.gov Inhibition of AChE and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. mdpi.com The mechanism of these inhibitors often involves interaction with the active site of the cholinesterase enzymes. mdpi.com

Alpha-Amylase: While direct studies on this compound and alpha-amylase inhibition are not prominent, the broader class of acetate-containing compounds is of interest in metabolic research.

Urease: Similarly, specific urease inhibition studies for this exact compound are not widely reported in the provided context. However, the general structural features are common in various enzyme inhibitors.

Antiproliferative and Anticancer Activity against Diverse Cancer Cell Lines

A significant area of research for derivatives of this compound is their potential as anticancer agents.

One notable derivative, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has demonstrated considerable in vitro antiproliferative activity against a panel of cancer cell lines. iucr.orgnih.gov This compound was tested at a concentration of 10 μM and showed notable growth inhibition in various cancer cell lines, including: iucr.org

Leukemia: RPMI-8226

Non-Small Cell Lung Cancer: NCI-H522

Colon Cancer: HCT-15

CNS Cancer: SNB-75

Melanoma: MDA-MB-435

Ovarian Cancer: OVCAR-4

Renal Cancer: A498

Breast Cancer: T-47D

The mechanism of action for some related compounds, such as methyl 2-(4-vinylphenyl)acetate, is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

Table 1: In Vitro Antiproliferative Activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate at 10 μM

Cell Line Cancer Type Growth Percentage (%)
RPMI-8226 Leukemia 92.72
NCI-H522 Non-Small Cell Lung Cancer 94.57
HCT-15 Colon Cancer 98.05
SNB-75 CNS Cancer 80.85
MDA-MB-435 Melanoma 95.29
OVCAR-4 Ovarian Cancer 96.33
A498 Renal Cancer 81.27
T-47D Breast Cancer 89.47

This table summarizes the cell growth percentage for various cancer cell lines when treated with 2-[(4-acetylphenyl)carbamoyl]phenyl acetate at a concentration of 10 μM. iucr.org

Antimicrobial Efficacy (Antibacterial and Antifungal Assays)

The antimicrobial properties of compounds derived from or related to this compound have been explored. For instance, a related compound, methyl 2-(4-vinylphenyl)acetate, has shown in vitro inhibitory activity against Pseudomonas aeruginosa and Candida albicans, with a minimum inhibitory concentration (MIC) of approximately 50 µg/mL for both pathogens.

Derivatives of 2,4-diacetylphloroglucinol (B43620) have demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some showing MIC values as low as 0.5-2 μg/mL. nih.gov Furthermore, biphenyl (B1667301) derivatives have exhibited potent antibacterial activities against various antibiotic-resistant Gram-positive bacteria. mdpi.com For example, compound 6i (4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol) and 6m (5-(9H-carbazol-2-yl) benzene-1,2,3-triol) showed significant inhibitory activity against MRSA and multidrug-resistant Enterococcus faecalis (MREf), respectively. mdpi.com

Antiviral Properties

The structural framework of this compound is related to compounds that have been investigated for antiviral activity. For example, a series of 2'-C-methyl-4'-thionucleoside monophosphate prodrugs were synthesized and evaluated for their activity against the Hepatitis C virus (HCV). nih.govmdpi.com While some of these compounds showed anti-HCV activity in the micromolar range, their potency was less than that of their 4'-oxo counterparts. nih.govmdpi.com Additionally, novel 2-benzoxyl-phenylpyridine derivatives have shown strong antiviral activities against coxsackievirus B3 (CVB3) and adenovirus 7 (ADV7) with low toxicity to host cells. mdpi.com

Anti-inflammatory and Analgesic Effects (relevant to structural analogs)

Structural analogs of this compound have shown promise as anti-inflammatory and analgesic agents. For instance, aceclofenac, a phenylacetic acid derivative, possesses potent anti-inflammatory, analgesic, and antipyretic properties. researchgate.net The mechanism of action for many of these non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

A series of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acids, and acetamides were evaluated for their analgesic activity. nih.gov Several of these compounds exhibited significant inhibition of writhing in an animal model, with some showing greater potency than aspirin. nih.gov Another study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate demonstrated significant anti-inflammatory activity in a carrageenan-induced edema model. nih.gov

Anticonvulsant Activity

While direct studies on the anticonvulsant properties of this compound are not extensively documented in publicly available research, the structural motifs present in the molecule—namely the acetophenone (B1666503) and phenylacetic acid ester moieties—are found in various compounds that have demonstrated anticonvulsant effects.

Research into a series of thioureido derivatives of acetophenone semicarbazone revealed significant protection against maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizures in animal models. nih.gov One of the most active compounds in this series was equipotent to the established antiepileptic drug phenytoin. nih.gov This suggests that the acetophenone core can be a critical pharmacophore for anticonvulsant activity.

Furthermore, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant potential. nih.gov These compounds, which share a phenylacetamide-like structure, have shown activity in the MES seizure model, indicating their potential to manage generalized tonic-clonic seizures. nih.gov The anticonvulsant activity of these derivatives was found to be closely linked to the nature of the substituents on the anilide moiety. nih.gov

Additionally, studies on N-Acetyl/Methyl isatin (B1672199) derivatives, which also incorporate an acetamide-like linkage, have demonstrated broad-spectrum anticonvulsant activity in MES, scPTZ, and subcutaneous strychnine (B123637) (scSTY) screens. researchgate.net Some of these compounds emerged as active candidates in oral MES screening, highlighting their potential for development as orally active antiepileptic drugs. researchgate.net

The following table summarizes the anticonvulsant testing models mentioned:

Test Model Abbreviation Type of Seizure Modeled
Maximal Electroshock SeizureMESGeneralized tonic-clonic seizures
Subcutaneous PentylenetetrazolscPTZMyoclonic seizures
Subcutaneous StrychninescSTYSpinal cord seizures
6-Hertz Seizure Test6-HzPsychomotor (partial) seizures

Given the anticonvulsant activity observed in compounds containing either an acetophenone or a phenylacetamide-like core, it is plausible that this compound and its derivatives could serve as a scaffold for the design of novel anticonvulsant agents. Further research, including the synthesis and screening of a library of its analogs, is warranted to explore this potential.

Pharmacological Targets and Proposed Mechanisms of Action

The therapeutic effects of a compound are intrinsically linked to its interactions with biological macromolecules and its ability to modulate cellular pathways. Research into derivatives of this compound has begun to shed light on their potential pharmacological targets and mechanisms of action.

Recent studies have identified Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR) as potential targets for derivatives of compounds containing a 4-acetylphenyl moiety. SIRT2, a member of the sirtuin family of protein deacylases, and EGFR, a receptor tyrosine kinase, are both implicated in the progression of various cancers.

A series of novel polysubstituted thiazole (B1198619) derivatives, which incorporate a 4-acetylphenyl group, have been synthesized and evaluated for their antiproliferative properties. nih.gov In silico docking studies of one of the most potent compounds in this series suggest that it can interact with both human SIRT2 and EGFR. nih.gov This dual-targeting capability is a promising strategy in cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents. The inhibition of both SIRT2 and EGFR could lead to enhanced efficacy against drug-resistant cancer cells. nih.gov

The development of selective SIRT2 inhibitors is an active area of research. nih.govnih.govrsc.org The discovery of sirtuin-rearranging ligands (SirReals), a family of aminothiazoles, as potent and selective SIRT2 inhibitors provides a basis for the design of new therapeutic agents. nih.gov These inhibitors can induce tubulin hyperacetylation in cells, consistent with SIRT2 inhibition. nih.gov

EGFR is a well-established target in cancer therapy, with several small-molecule inhibitors approved for clinical use. mdpi.com These inhibitors typically target the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways involved in cell proliferation and survival. mdpi.commdpi.com The identification of vinyl sulfone derivatives as EGFR tyrosine kinase inhibitors through in silico and in vitro studies further underscores the potential for discovering novel EGFR inhibitors. nih.gov

The 4-acetylphenyl group appears to be a key structural feature for interaction with these targets. It is conceivable that this compound and its analogs could be designed to interact with the binding sites of SIRT2 and EGFR, offering a potential avenue for the development of new anticancer agents.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key mechanism of action for many anticancer drugs. nih.gov Studies on compounds structurally related to this compound suggest that its derivatives could induce apoptosis in cancer cells.

Phenylacetate (B1230308) and its derivative phenylbutyrate have been shown to induce apoptosis in malignant B cells and enhance the cytotoxicity of conventional chemotherapeutic agents. nih.gov Treatment with phenylbutyrate led to the activation of caspases 3, 7, and 9, which are key executioner enzymes in the apoptotic cascade. nih.gov

Furthermore, acetophenone dimers isolated from Acronychia pedunculata, known as acrofolione A and B, have been found to induce apoptosis in human pre-B cell leukemia cells. nih.gov These compounds increased the number of cells with abnormal nuclei, decreased mitochondrial membrane potential, and elevated caspase 3/7 activity. nih.gov The treated cells also showed enhanced expression of cleaved PARP and cleaved caspases 3 and 7, further confirming the induction of apoptosis. nih.gov

The mechanism of apoptosis induction by DNA-damaging agents often involves the blockage of DNA replication, leading to the formation of DNA double-strand breaks. nih.gov These breaks are detected by sensor proteins like ATM and ATR, which then activate downstream signaling pathways involving p53 and checkpoint kinases to initiate apoptosis. nih.gov

Given that both phenylacetate and acetophenone derivatives have demonstrated the ability to induce apoptosis, it is plausible that this compound and its analogs could be developed as pro-apoptotic agents for cancer therapy.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

For anticonvulsant activity, SAR studies of various drug classes have identified key pharmacophoric features. slideshare.netpharmaguideline.comyoutube.com For instance, in N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the nature of the substituent on the anilide moiety significantly impacts anticonvulsant protection in the MES test. nih.gov Similarly, for N-Acetyl/Methyl isatin derivatives, substitutions on the isatin ring and the phenyl semicarbazone moiety influence their activity profile across different seizure models. researchgate.net A hypothetical SAR exploration for derivatives of this compound could involve modifications at several positions:

The Acetyl Group: Conversion to other functional groups like oximes, hydrazones, or semicarbazones could modulate activity, as seen in other acetophenone-based compounds.

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) could influence lipophilicity and electronic properties, thereby affecting target binding and pharmacokinetic properties.

The Ester Moiety: Replacement of the methyl ester with other esters, amides, or other functional groups could impact activity and metabolic stability.

In the context of anticancer activity, the rational design of dual SIRT2/EGFR inhibitors based on a 4-acetylphenyl scaffold is a promising approach. nih.gov SAR studies on polysubstituted thiazole derivatives have shown that the antiproliferative activity is structure-dependent, with oxime and carbohydrazide (B1668358) derivatives showing significant potency. nih.gov The design of new derivatives could focus on optimizing the interactions with the binding sites of both SIRT2 and EGFR to achieve enhanced potency and selectivity.

Rational drug design often employs computational techniques to predict the effect of structural modifications. collectionscanada.gc.ca By understanding the SAR of related compounds, medicinal chemists can make informed decisions to design and synthesize novel derivatives of this compound with improved pharmacological profiles.

Molecular Docking and In Silico Screening for Lead Compound Identification

Molecular docking and in silico screening are powerful computational tools used in modern drug discovery to identify and optimize potential lead compounds. frontiersin.orgnih.gov These methods predict the binding affinity and orientation of a small molecule to a biological target, thereby guiding the selection of candidates for synthesis and biological testing.

In the search for novel anticonvulsants, molecular docking has been successfully applied to various targets. For example, pyrazoline derivatives synthesized from substituted acetophenones have been docked against the active site of human mitochondrial branched-chain aminotransferase (BCATm), a potential target for anticonvulsant drugs. ijper.orgijper.org The docking scores correlated with the observed anticonvulsant activity, with the most potent compounds showing efficient binding interactions, including H-bonds and π-π stacking. ijper.orgijper.org Similarly, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been docked against the GABA-A receptor and GABA aminotransferase, two key targets in epilepsy. japsonline.com

For the identification of SIRT2 and EGFR inhibitors, in silico screening of compound libraries is a common strategy. A consensus docking/scoring strategy has been used to screen for novel SIRT2 inhibitors, leading to the discovery of a potent and selective compound with a new scaffold. nih.gov For EGFR, virtual screening of databases based on a pharmacophore model of a known inhibitor has led to the identification of novel hit compounds with promising interactions at the allosteric site of the receptor. nih.gov

The following table outlines some of the key molecular targets and the types of interactions observed in docking studies:

Target Protein Potential Ligand Interaction Types
Mitochondrial Branched-Chain Aminotransferase (BCATm)H-bond, Halogen bond, π-π stacking
GABA-A ReceptorH-bond
GABA AminotransferaseH-bond
Sirtuin 2 (SIRT2)Interactions with specific amino acid residues in the binding pocket
Epidermal Growth Factor Receptor (EGFR)Interactions with the ATP-binding site or allosteric sites

Given the potential of the this compound scaffold to interact with anticonvulsant and anticancer targets, molecular docking and in silico screening would be invaluable tools for identifying promising lead compounds. By screening virtual libraries of its derivatives against the three-dimensional structures of targets like BCATm, GABA receptors, SIRT2, and EGFR, researchers can prioritize the synthesis of compounds with the highest predicted affinity and most favorable binding modes, thereby accelerating the drug discovery process.

Advanced Applications in Organic Synthesis and Material Science

Utilization as a Key Intermediate in Complex Chemical Synthesis

The structural attributes of methyl 2-(4-acetylphenyl)acetate render it an invaluable starting material for the synthesis of more intricate molecules. The presence of the ketone and ester functionalities allows for a wide array of chemical transformations, making it a key building block in multi-step synthetic sequences. Organic chemists leverage these reactive sites to introduce new functional groups and build upon the existing scaffold, leading to the creation of complex target molecules with potential applications in pharmaceuticals and materials science.

For instance, the acetyl group can undergo reactions such as aldol (B89426) condensations, reductions to the corresponding alcohol, or serve as a handle for the introduction of nitrogen-containing moieties. Simultaneously, the methyl ester can be hydrolyzed to the carboxylic acid, converted to amides, or participate in various coupling reactions. This dual reactivity is a cornerstone of its utility, enabling the construction of elaborate molecular frameworks from a relatively simple and accessible precursor.

Synthesis of Functionalized Derivatives and Analogs with Expanded Chemical Space

The true versatility of this compound is showcased in its ability to serve as a precursor for a vast array of functionalized derivatives. By strategically modifying its core structure, chemists can access a wide range of analogs with diverse properties, significantly expanding the accessible chemical space.

Preparation of Heterocyclic Scaffolds (e.g., Quinazolinones, Thiazoles, Isoxazoles, Pyrimidines, Benzimidazoles)

The acetyl and ester groups of this compound are ideal springboards for the construction of various heterocyclic rings, which are prevalent motifs in many biologically active compounds.

Quinazolinones: The synthesis of quinazolinone derivatives can be achieved through multi-step reaction sequences starting from precursors derived from this compound. For example, a related compound, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, has been used as a precursor to synthesize a series of new quinazolin-4(3H)-one derivatives. ekb.eg This highlights the potential of acetate-containing phenyl compounds in building such heterocyclic systems.

Thiazoles: The acetyl group can react with various reagents to form the thiazole (B1198619) ring. A general and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. The acetyl group of this compound can be halogenated to provide the necessary α-haloketone intermediate for this reaction. Various synthetic strategies have been developed for creating substituted thiazoles, some of which could be adapted for use with derivatives of this compound. nih.govorganic-chemistry.orgnih.gov

Isoxazoles: The synthesis of isoxazoles can be accomplished by reacting the acetyl group with hydroxylamine (B1172632), followed by cyclization. A greener protocol for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been developed using the reaction of an aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride. nih.gov This suggests a potential pathway for converting this compound into isoxazole (B147169) derivatives.

Pyrimidines: The acetyl group is a key component in several pyrimidine (B1678525) syntheses. For example, it can undergo condensation with amidines or urea (B33335) derivatives to form the pyrimidine ring. organic-chemistry.orgresearchgate.net A common method involves the reaction of a β-dicarbonyl compound (which can be formed from the acetyl group) with an amidine. organic-chemistry.org Various synthetic methods for pyrimidines have been reported, including those starting from ketones and amidines, which could be applicable to this compound. organic-chemistry.orgresearchgate.net

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used in the synthesis of benzimidazole (B57391) derivatives. biointerfaceresearch.comresearchgate.net

Heterocyclic ScaffoldGeneral Synthetic Approach
Quinazolinones Multi-step synthesis from related acetate (B1210297) precursors. ekb.egnih.gov
Thiazoles Hantzsch synthesis via an α-haloketone intermediate. nih.govorganic-chemistry.orgnih.govorientjchem.org
Isoxazoles Reaction with hydroxylamine followed by cyclization. nih.gov
Pyrimidines Condensation with amidines or urea derivatives. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov
Benzimidazoles Condensation of the corresponding carboxylic acid with o-phenylenediamine. biointerfaceresearch.comresearchgate.netumich.edunih.gov

Development of Chelating Agents for Radiopharmaceutical or Imaging Applications

While direct evidence for the use of this compound in developing chelating agents is not prominent in the provided search results, its structural features suggest potential in this area. The presence of oxygen atoms in the acetyl and ester groups could provide coordination sites for metal ions. By modifying the molecule to introduce additional donor atoms, such as nitrogen or sulfur, its chelating ability could be significantly enhanced. This would make it a candidate for creating ligands that can bind to radiometals for use in diagnostic imaging or targeted radiotherapy.

Access to Carbocyclic and Annulated Systems

The reactivity of the acetyl group and the alpha-position of the ester in this compound can be harnessed to construct carbocyclic and annulated ring systems. For example, intramolecular aldol-type reactions or other cyclization strategies could lead to the formation of fused ring systems. The aryne insertion methodology, as demonstrated with a related compound, methyl 2-(2-acetylphenyl)acetate, showcases a powerful technique for creating acyl-alkylation products, which can be precursors to complex carbocyclic structures. orgsyn.org

Innovative Reaction Methodologies and Synthetic Strategies

The utility of this compound extends beyond its role as a simple building block. It is also employed in the development and application of novel and efficient synthetic methodologies.

Chemoselective Condensation Reactions in Complex Systems

The bifunctional nature of this compound, possessing both a ketone and an ester, presents an interesting challenge in chemoselectivity. The ability to selectively engage one functional group while leaving the other intact is a critical aspect of modern synthetic chemistry, enabling the construction of intricate molecules without the need for extensive protecting group strategies.

One of the primary condensation reactions where chemoselectivity is crucial is the Knoevenagel condensation. wikipedia.orgmychemblog.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the case of this compound, the reaction can be directed to selectively occur at the more reactive ketone of the acetyl group, particularly when using aldehydes or other ketones as reaction partners in the presence of a weak base. wikipedia.orgthermofisher.com The use of a mild base is critical to prevent the self-condensation of the reactants. wikipedia.org

Another significant reaction is the Claisen-Schmidt condensation, a variant of the aldol condensation, which occurs between an aldehyde or ketone and an aromatic carbonyl compound. wikipedia.org By carefully controlling the reaction conditions, such as the base and solvent, it is possible to facilitate condensation at the α-carbon of the acetyl group's methyl moiety, thereby forming a new carbon-carbon bond and leading to the synthesis of chalcone-like structures.

The strategic manipulation of reaction conditions and reagents allows for the selective transformation of this compound, highlighting its utility in the synthesis of complex organic molecules.

Asymmetric Synthesis Approaches for Chiral Analogs

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and material science industries, where the specific three-dimensional arrangement of atoms can dictate biological activity or material properties. This compound serves as a prochiral starting material for the synthesis of valuable chiral analogs.

A principal strategy for introducing chirality is the asymmetric reduction of the ketone in the acetyl group to a secondary alcohol. This transformation can be achieved with high enantioselectivity using chiral catalysts. wikipedia.org Notably, chiral ruthenium (II) and rhodium (I) complexes have demonstrated excellent efficacy as catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with enantiomeric excesses (ee) of up to 97%. nih.gov Another effective method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to facilitate the enantioselective reduction of ketones. nih.govyoutube.com

The following table summarizes representative data for the asymmetric reduction of ketones, a reaction type applicable to this compound for producing chiral analogs.

Catalyst SystemKetone TypeEnantiomeric Excess (ee)Reference
Chiral Ru(II) and Rh(I) complexesAromatic ketonesUp to 97% nih.gov
Oxazaborolidine catalyst from chiral lactam alcoholAryl methyl ketones91–98% nih.gov
LiGaH4 with S,O-chelateAryl/n-alkyl ketones90–93% nih.gov

These asymmetric approaches underscore the importance of this compound as a precursor for generating stereodefined molecules with potential applications in various advanced scientific fields. The development of such synthetic methods continues to be an active area of research, driving innovation in both organic chemistry and materials science.

Environmental Fate and Degradation Research

Abiotic Degradation Pathways of Acetylphenyl-containing Compounds

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis and hydrolysis. While specific studies on Methyl 2-(4-acetylphenyl)acetate are limited, research on related compounds like acetophenone (B1666503) and other aromatic esters provides insights into its likely environmental behavior.

Photodegradation:

Sunlight can play a crucial role in the transformation of aromatic compounds in the environment. Acetophenone, a structural component of this compound, is known to undergo photodegradation in aqueous environments. Research indicates that acetophenone can react with hydroxyl radicals (•OH) and carbonate radicals (CO3•-) in sunlit natural waters. researchgate.net These reactive oxygen species are key mediators of photochemical degradation processes. mdpi.commdpi.com The degradation kinetics of such compounds can, however, be influenced by the presence of other substances in the water. For instance, dissolved organic matter can sometimes protect these compounds from photodegradation. researchgate.net Furthermore, the presence of bromide in seawater can lead to the formation of dibromine radicals (Br2•-), which may alter the degradation rate compared to freshwater environments. researchgate.net It is plausible that the ester and acetyl functional groups in this compound would also be susceptible to photodegradation through similar radical-mediated reactions. The pseudo-first-order kinetics observed in the photodegradation of some therapeutic drugs suggests a potential model for the breakdown of this compound under UV irradiation. nih.gov

Hydrolysis:

Biotic Degradation Mechanisms

The biodegradation of aromatic compounds by microorganisms is a vital process for their removal from the environment. nih.gov The degradation of this compound is likely to proceed via the breakdown of its core structure, phenylacetic acid (PAA).

The Phenylacetic Acid Degradation Pathway:

Phenylacetic acid is a central intermediate in the microbial catabolism of various aromatic compounds. nih.gov Bacteria have evolved sophisticated enzymatic pathways to utilize PAA as a carbon and energy source. nih.govnih.gov The aerobic degradation of PAA typically begins with its activation to phenylacetyl-CoA by the enzyme phenylacetate-CoA ligase. nih.govnih.gov This is followed by a series of enzymatic reactions involving epoxidation, isomerization, and ring cleavage, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Both aerobic and anaerobic pathways for PAA degradation have been identified in a wide range of bacteria. nih.govresearchgate.net

Influence of the Acetyl Group:

The presence of an acetyl group on the phenyl ring of this compound would likely necessitate additional enzymatic steps for its complete biodegradation. It is hypothesized that microorganisms would first hydrolyze the ester linkage to form 4-acetylphenylacetic acid. Subsequently, the acetyl group would need to be addressed. While direct evidence for the degradation of 4-acetylphenylacetic acid is scarce, studies on similar compounds, such as 4-chlorophenoxyacetate, show that bacteria can hydroxylate the aromatic ring as an initial step, followed by ring cleavage. nih.gov It is also possible that the acetyl group is modified or removed prior to the degradation of the PAA backbone. The addition of acetate (B1210297) has been shown to facilitate the degradation of other aromatic compounds like 2,4-dichlorophenoxyacetic acid under certain conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-(4-acetylphenyl)acetate via α-arylation?

  • Methodological Answer : Palladium-catalyzed α-arylation of zinc enolates is a robust method. For analogous esters like tert-butyl 2-(4-acetylphenyl)acetate, conditions include Pd(OAc)₂ as the catalyst, XPhos as the ligand, and THF as the solvent at 80°C. Purification via silica gel chromatography (hexane/ethyl acetate = 80:20) achieves high yields (83%) . Adjusting the ester group (tert-butyl to methyl) may require optimization of base strength (e.g., NaHMDS vs. LiHMDS) to avoid transesterification.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Combine 1H^1H NMR and 13C^{13}C NMR to verify key features:

  • 1H^1H: Aromatic protons (δ 7.77 ppm, d, J=8.0HzJ = 8.0 \, \text{Hz}), acetyl methyl (δ 2.44 ppm, s), and ester methyl (δ 3.45 ppm, s) .
  • 13C^{13}C: Carbonyl signals at δ 197.8 ppm (acetyl) and δ 170.1 ppm (ester). IR spectroscopy can confirm C=O stretches (~1720 cm1^{-1}) .

Q. What purification methods are effective for isolating this compound post-synthesis?

  • Methodological Answer : Column chromatography with gradients of hexane/ethyl acetate (e.g., 1:5 to 1:4) effectively removes byproducts. Monitor purity via TLC (Rf ~0.34–0.43 in 1:4 EtOAc/hexane). For polar impurities, consider recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved using this compound?

  • Methodological Answer : Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective indole insertions. For example, reacting this compound with indole derivatives under mild conditions (25°C, 24h) yields chiral adducts (37% yield, 90% ee). Analyze enantiomeric excess via HPLC with chiral columns (e.g., AD-H, hexane/isopropanol = 90:10) .

Q. What factors contribute to yield discrepancies in esterification reactions involving aryl-acetyl substrates?

  • Methodological Answer : Yield variations (e.g., 83% vs. 37%) arise from:

  • Substrate steric effects : Bulky groups (e.g., tert-butyl) enhance stability of intermediates.
  • Catalyst efficiency : Pd-based systems outperform Brønsted acids in arylations.
  • Reaction time : Extended durations (24h vs. 12h) may improve conversions in stereoselective reactions .

Q. How can this compound be utilized in synthesizing indole-containing heterocycles?

  • Methodological Answer : Employ sulfoxonium ylides as intermediates. React this compound with dimethylsulfoxonium methylide to form ylide intermediates, followed by indole insertion (0.1 mmol scale, 33% yield). Optimize stoichiometry (1.2 eq indole) and use anhydrous conditions to suppress side reactions .

Q. What mechanistic insights explain the role of the acetyl group in directing electrophilic substitutions?

  • Methodological Answer : The acetyl group acts as a meta-directing electron-withdrawing group. In α-arylation, it stabilizes the enolate intermediate via conjugation, enhancing reactivity at the α-carbon. DFT studies suggest a transition state with partial negative charge delocalization into the acetyl carbonyl .

Data Contradictions and Resolution

Q. Why do similar esterification reactions show divergent yields (e.g., 83% vs. 37%)?

  • Analysis : The tert-butyl ester in benefits from steric protection of the ester group, reducing hydrolysis. In contrast, the methyl ester in may undergo partial degradation under acidic conditions (e.g., phosphoric acid catalyst). Validate via control experiments comparing ester stability under varying pH .

Applications in Drug Development

Q. How can this compound be derivatized to probe biological activity?

  • Methodological Answer : Functionalize the acetyl group via:

  • Reductive amination : Convert to amine derivatives for kinase inhibition assays.
  • Click chemistry : Attach fluorescent tags (e.g., BODIPY) via alkyne-azide cycloaddition for cellular imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.